molecular formula C7H12N2 B1637785 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole

3a,4,5,6,7,7a-hexahydro-1H-benzimidazole

Cat. No.: B1637785
M. Wt: 124.18 g/mol
InChI Key: UKIALOXIKPBHPZ-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole is a partially saturated benzimidazole derivative characterized by a fused bicyclic structure comprising a benzene ring and a hydrogenated imidazole ring. This compound belongs to the broader class of benzimidazoles, which are renowned for their diverse pharmacological and chemical applications . The partial saturation of the imidazole ring reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic benzimidazoles. Key spectral data for structurally related compounds, such as 2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole, include:

  • ¹H NMR (CDCl₃): δ 7.78–7.40 (m, 5H, aromatic), 3.42 (s, 1H), and signals for saturated CH₂/CH groups .
  • HRMS: [M + H]⁺ observed at m/z 201.1329 (calculated 201.1313 for C₁₃H₁₆N₂) .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-benzimidazole

InChI

InChI=1S/C7H12N2/c1-2-4-7-6(3-1)8-5-9-7/h5-7H,1-4H2,(H,8,9)

InChI Key

UKIALOXIKPBHPZ-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)NC=N2

Canonical SMILES

C1CCC2C(C1)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Aromatic vs. Hydrogenated Benzimidazoles

Fully aromatic benzimidazoles, such as 2-(4-hydroxy-phenyl)-1H-benzimidazole (, Compound 7), exhibit strong π-π stacking interactions due to their planar structure, making them effective in antimicrobial and anticancer applications . In contrast, the hydrogenated imidazole ring in 3a,4,5,6,7,7a-hexahydro-1H-benzimidazole reduces planarity, which may decrease DNA intercalation but improve solubility and metabolic stability .

Property This compound 2-(4-Hydroxy-phenyl)-1H-Benzimidazole
Aromaticity Partially saturated Fully aromatic
Solubility (logP) Higher (predicted) Lower
Biological Activity Antiparasitic, antimicrobial Antifungal, anticancer
Key Applications Protozoan infection therapy Antimicrobial coatings

Hydrogenated Benzimidazole Derivatives

Compounds like 1-(3-bromo-propyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole (IIb, ) share the hydrogenated core but feature alkyl substituents. These derivatives are used to synthesize β-diketones with antimicrobial activity, demonstrating MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Fusarium culmorum . The bromopropyl group in IIb enhances electrophilicity, facilitating nucleophilic substitutions—a property absent in the parent compound.

Nitroimidazole Analogues

MK-436 (3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole) is a pharmacologically active analogue with a nitroimidazole substituent. It exhibits potent anti-Trypanosoma cruzi activity, achieving 72–100% cure rates in murine models .

Isoindole and Methanoindenol Derivatives

Structurally related isoindole derivatives, such as 3a-chloro-2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione (), are utilized as herbicides. The chlorophenyl and dione groups confer electrophilic reactivity, enabling alkylation of plant enzymes—a functionality absent in benzimidazoles . Similarly, 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-ol (CAS 3385-61-3) is used in fragrance safety assessments due to its stabilized bicyclic framework .

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